![molecular formula C20H11N3O3S2 B2701924 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide CAS No. 864939-10-6](/img/structure/B2701924.png)
5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a 1,3-dioxoisoindolin-4-yl group, and a thiophene-2-carboxamide group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dioxoisoindolin and thiophene groups could potentially result in a planar structure, which could have implications for the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, while the benzo[d]thiazol-2-yl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds : The synthesis of related compounds involves various chemical reactions to create novel structures with potential biological activities. For instance, compounds have been synthesized to investigate their antimicrobial, anti-inflammatory, and antiepileptic activities. These syntheses often involve multi-step reactions, including cyclization, condensation, and amidation processes, to introduce specific functional groups that may contribute to biological activity (Tumosienė et al., 2019), (Talupur et al., 2021).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : Some compounds have been tested for their antibacterial and antifungal activities. For example, derivatives of thiazole and thiophene have been synthesized and screened for antifungal properties, indicating the potential application of these compounds in treating infections caused by fungi and bacteria (Narayana et al., 2004).
Anti-inflammatory and Anticancer Activities
- Anti-inflammatory Properties : The synthesis of compounds and their evaluation for anti-inflammatory activity has been a focus, with some compounds showing promise in vitro and in vivo models. These studies suggest potential applications in treating inflammatory conditions (Nikalje et al., 2015).
- Anticancer Potential : Novel compounds have been synthesized and tested against cancer cell lines, revealing some with potent anticancer activities. This indicates the possible use of these compounds in developing new anticancer therapies (Gomha et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-10-4-3-6-12(16(10)19(26)23-17)21-18(25)14-8-9-15(27-14)20-22-11-5-1-2-7-13(11)28-20/h1-9H,(H,21,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCMXIBUXGNWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=CC5=C4C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2701842.png)
![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)
![5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2701844.png)
![4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2701846.png)
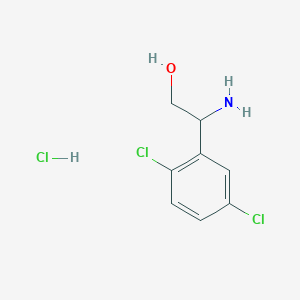
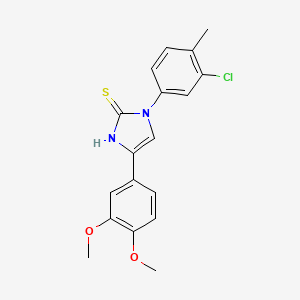
![3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2701850.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2701857.png)
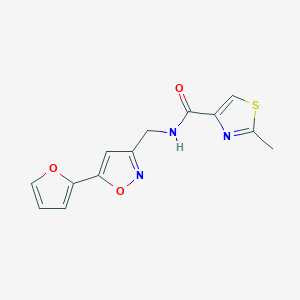
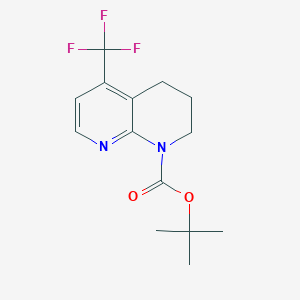
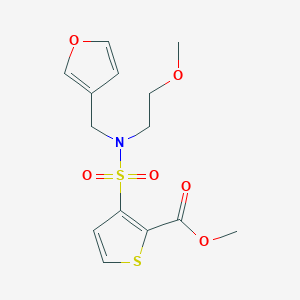
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)